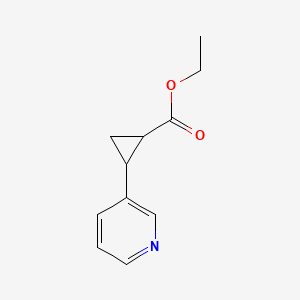
Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate
Vue d'ensemble
Description
Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring, an ethyl ester functional group, and a pyridine moiety. Its molecular formula is . The combination of the rigid cyclopropane structure with the aromatic nature of the pyridine ring contributes to its distinctive chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition. Compounds with similar structures have been shown to inhibit:
- Nicotinamide phosphoribosyltransferase (NAMPT) : This enzyme plays a crucial role in NAD biosynthesis, affecting cellular metabolism and survival. Inhibition of NAMPT can lead to reduced cancer cell proliferation.
- Histone deacetylases (HDACs) : HDAC inhibitors are explored for their potential in cancer therapy as they can alter gene expression patterns associated with tumor growth and survival.
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The cyclopropane ring may enhance binding affinity due to its unique spatial configuration, while the pyridine moiety may facilitate interactions with active sites of enzymes or receptors .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that similar compounds effectively inhibit NAMPT, leading to decreased NAD levels in cancer cells. This suggests that this compound could be a promising candidate for further development as an anticancer agent.
- HDAC Inhibition : Another study highlighted the potential of various cyclopropane derivatives, including those related to this compound, in inhibiting HDACs. The results indicated significant alterations in gene expression profiles associated with apoptosis in cancer cells .
Comparative Analysis
To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | References |
|---|---|---|---|
| This compound | Cyclopropane + Pyridine | NAMPT & HDAC inhibition | |
| (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate | Cyclopropane + Brominated Pyridine | Enzyme-substrate interaction studies | |
| rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate | Cyclopropane + Pyridine | Interaction with GPR88 receptor |
Propriétés
IUPAC Name |
ethyl 2-pyridin-3-ylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-6-9(10)8-4-3-5-12-7-8/h3-5,7,9-10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUJRLFYGNIHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382788 | |
| Record name | Ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649766-32-5 | |
| Record name | Ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















